2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole
CAS No.: 783341-28-6
Cat. No.: VC5660843
Molecular Formula: C16H14N2O
Molecular Weight: 250.301
* For research use only. Not for human or veterinary use.
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole - 783341-28-6](/images/structure/VC5660843.png)
Specification
CAS No. | 783341-28-6 |
---|---|
Molecular Formula | C16H14N2O |
Molecular Weight | 250.301 |
IUPAC Name | 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole |
Standard InChI | InChI=1S/C16H14N2O/c1-19-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)18-16/h2-11H,1H3,(H,17,18)/b11-8+ |
Standard InChI Key | WHLNRMKQQOKSAV-DHZHZOJOSA-N |
SMILES | COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s structure integrates a benzimidazole heterocycle—a bicyclic system comprising fused benzene and imidazole rings—with a trans-configured ethenyl bridge (-CH=CH-) linking the N1 position of benzimidazole to a 4-methoxyphenyl group. This conjugation creates an extended π-system, enhancing electronic delocalization and influencing intermolecular interactions . The methoxy (-OCH3) substituent at the para position of the phenyl ring introduces electron-donating effects, modulating the compound’s solubility and binding affinity to biological targets .
Key structural parameters include:
-
Molecular formula: C16H14N2O
-
Molecular weight: 250.30 g/mol
-
IUPAC name: 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole
Comparative analysis with analogs, such as the chlorophenyl variant (PubChem CID 5708002) , reveals that electron-donating groups (e.g., -OCH3) enhance solubility and alter receptor binding compared to electron-withdrawing substituents (e.g., -Cl) .
Spectroscopic Characterization
Spectral data for related benzimidazoles provide insights into the compound’s conformation:
-
IR spectroscopy: Stretching vibrations at ~3400 cm⁻¹ (N-H), 1600–1500 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-O of methoxy) .
-
¹H NMR: Distinct signals include δ 8.2–7.2 ppm (aromatic protons), δ 6.8–6.6 ppm (ethenyl protons, J = 16 Hz), and δ 3.8 ppm (methoxy -OCH3) .
-
Mass spectrometry: Molecular ion peak at m/z 250.3 (M⁺) with fragmentation patterns indicative of benzimidazole cleavage .
Synthetic Methodologies
Condensation Reactions Catalyzed by Ammonium Salts
The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole follows a well-established pathway involving the condensation of o-phenylenediamine (OPDA) with 4-methoxycinnamaldehyde under acidic conditions. Ammonium chloride (NH4Cl) serves as an efficient, eco-friendly catalyst, achieving yields up to 94% .
Mechanistic Overview:
-
Protonation: NH4Cl generates HCl in situ, protonating the aldehyde carbonyl.
-
Nucleophilic Attack: OPDA’s amine group attacks the electrophilic carbonyl carbon.
-
Cyclodehydration: Intra-molecular dehydration forms the benzimidazole ring.
-
Ethenylation: Elimination of water yields the trans-ethenyl linkage .
Optimized Conditions:
Parameter | Value |
---|---|
Catalyst | NH4Cl (4 mol%) |
Solvent | CHCl3 |
Temperature | Room temperature |
Reaction Time | 4 hours |
Yield | 85–94% |
Comparative Analysis of Catalysts
Alternative ammonium salts (e.g., NH4Br, (NH4)2SO4) yield inferior results due to lower acidity or solubility . NH4Cl’s superiority stems from its optimal balance of Brønsted acidity and chloride ion stabilization of intermediates .
Structure-Activity Relationship (SAR)
Role of Substituents
A comparative table illustrates substituent effects on biological activity:
Compound | Substituent (R) | Activity (IC50/MIC) | Key Feature |
---|---|---|---|
2-(4-Chlorostyryl)-1H-BZI | -Cl | 15 µM (HSV-1) | Electron-withdrawing, enhances polarity |
2-(4-Methoxystyryl)-1H-BZI | -OCH3 | 10 µM (HSV-1) | Electron-donating, improves solubility |
2-Styryl-1H-BZI | -H | 25 µM (HSV-1) | Baseline activity |
Key Findings:
Future Directions and Applications
Targeted Drug Design
-
Neuropsychiatric Disorders: Optimization for GABA receptor subtype selectivity.
-
Oncology: Exploration of tyrosine kinase inhibition, leveraging the ethenyl bridge’s conjugation .
Green Chemistry Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume